N-{5-[(2,5-dichlorophenyl)sulfamoyl]-2-ethoxyphenyl}acetamide
Description
N-{5-[(2,5-dichlorophenyl)sulfamoyl]-2-ethoxyphenyl}acetamide is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound features a complex structure with a sulfamoyl group attached to a dichlorophenyl ring, making it a subject of interest for researchers and industrial applications.
Properties
IUPAC Name |
N-[5-[(2,5-dichlorophenyl)sulfamoyl]-2-ethoxyphenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2O4S/c1-3-24-16-7-5-12(9-15(16)19-10(2)21)25(22,23)20-14-8-11(17)4-6-13(14)18/h4-9,20H,3H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFIBPAUOZVPQST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)Cl)Cl)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(2,5-dichlorophenyl)sulfamoyl]-2-ethoxyphenyl}acetamide typically involves multiple steps, starting with the preparation of the dichlorophenyl sulfonamide intermediate. This intermediate is then reacted with an ethoxyphenyl acetamide derivative under controlled conditions to form the final product. Common reagents used in these reactions include chlorinating agents, sulfonating agents, and various solvents to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to remove any impurities and achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
N-{5-[(2,5-dichlorophenyl)sulfamoyl]-2-ethoxyphenyl}acetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various solvents (e.g., ethanol, dichloromethane). Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .
Scientific Research Applications
N-{5-[(2,5-dichlorophenyl)sulfamoyl]-2-ethoxyphenyl}acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions to create complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of N-{5-[(2,5-dichlorophenyl)sulfamoyl]-2-ethoxyphenyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to changes in cellular processes. For example, it may bind to active sites on enzymes, blocking their activity and affecting metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- **N-{5-[(2,5-dichlorophenyl)sulfamoyl]-2-(diethylamino)phenyl}acetamide
- **N-{5-[(2,5-dichlorophenyl)sulfamoyl]-2-(diethylamino)phenyl}-3-(thiophen-2-yl)prop-2-enamide
Uniqueness
N-{5-[(2,5-dichlorophenyl)sulfamoyl]-2-ethoxyphenyl}acetamide is unique due to its specific structural features, such as the ethoxy group and the dichlorophenyl sulfonamide moiety. These features contribute to its distinct chemical properties and reactivity, making it valuable for various applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
